7-Fluoroquinolin-4-ol
Overview
Description
7-Fluoroquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinolin-4-ol, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, thereby inhibiting bacterial DNA synthesis .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA supercoiling process, which is crucial for DNA replication and transcription . This disruption affects various biochemical pathways in the bacteria, leading to the cessation of bacterial growth and multiplication .
Pharmacokinetics
They achieve high serum concentrations and have good tissue penetration . These properties contribute to their high bioavailability, making them effective for the treatment of systemic infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and multiplication. By blocking DNA synthesis, it prevents the bacteria from replicating, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
7-Fluoroquinolin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial cell division and growth, leading to its antibacterial properties . Additionally, it interacts with various proteins and biomolecules within bacterial cells, forming stable complexes that further inhibit bacterial functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in mammalian cells, leading to changes in gene expression related to stress response and apoptosis . This compound also affects cellular metabolism by interfering with mitochondrial function, which can lead to reduced ATP production and increased reactive oxygen species (ROS) levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, this compound prevents them from functioning properly, leading to the disruption of DNA processes and ultimately bacterial cell death . Additionally, this compound can interact with other biomolecules, such as proteins involved in oxidative stress response, further amplifying its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy . In mammalian cells, long-term exposure can result in chronic oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a significant increase in toxic effects without a corresponding increase in antibacterial efficacy . Therefore, careful dosage optimization is crucial for its therapeutic use.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in its metabolism, converting it into various metabolites that are then conjugated and excreted . These metabolic pathways can influence the compound’s efficacy and toxicity, as some metabolites may retain antibacterial activity while others may contribute to adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can contribute to its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, it can localize to the mitochondria, where it interferes with mitochondrial function and induces oxidative stress . This localization is influenced by various factors, including the presence of targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinolin-4-ol can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or hydroxyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Fluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research focuses on its use as an antineoplastic agent and its ability to inhibit bacterial DNA gyrase and topoisomerase IV
Industry: It finds applications in the development of new materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
7-Fluoroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other fluoroquinolones, it may exhibit different levels of potency and spectrum of activity .
Properties
IUPAC Name |
7-fluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959908 | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183057-60-5, 391-83-3 | |
Record name | 7-Fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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